molecular formula C19H20N2O4 B5766474 N-(4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide

N-(4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide

カタログ番号 B5766474
分子量: 340.4 g/mol
InChIキー: ZWAOMUGIVYCJTE-ZHACJKMWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide, also known as DAPTA, is a small molecule inhibitor of the human immunodeficiency virus (HIV) that targets the viral envelope glycoprotein, gp120. DAPTA has been extensively studied for its potential therapeutic applications in the treatment of HIV infection.

作用機序

N-(4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide binds to the gp120 protein on the surface of the HIV virus, preventing it from binding to the CD4 receptor on human immune cells. This inhibits the ability of the virus to enter human cells and replicate, effectively blocking the progression of HIV infection.
Biochemical and Physiological Effects:
N-(4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide has been shown to effectively inhibit the entry of HIV into human cells in vitro. It has also been shown to be effective in blocking the replication of HIV in a mouse model of the disease. Additionally, N-(4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide has been shown to have low toxicity and high selectivity for the viral envelope glycoprotein, making it a promising candidate for further development as a therapeutic agent.

実験室実験の利点と制限

One advantage of using N-(4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide in lab experiments is its high selectivity for the viral envelope glycoprotein, which allows for more precise targeting of the HIV virus. However, one limitation is that N-(4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide has only been shown to be effective against certain strains of HIV, and may not be effective against all strains of the virus.

将来の方向性

Future research on N-(4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide could focus on further understanding its mechanism of action and optimizing its therapeutic potential. Additionally, N-(4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide could be combined with other anti-HIV drugs to create more effective treatment regimens. Further studies could also investigate the potential use of N-(4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide in the prevention of HIV transmission.

合成法

The synthesis of N-(4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide involves the condensation of 4-aminophenylacetic acid with 3,4-dimethoxyphenylacetic acid in the presence of thionyl chloride. The resulting product is then reacted with acetic anhydride and ammonia to yield N-(4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide.

科学的研究の応用

N-(4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of HIV infection. Research has shown that N-(4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide binds to the gp120 protein on the surface of the HIV virus, preventing it from binding to the CD4 receptor on human immune cells. This inhibits the ability of the virus to enter human cells and replicate, effectively blocking the progression of HIV infection.

特性

IUPAC Name

N-[4-[[(E)-3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-13(22)21-16-7-5-15(6-8-16)20-11-10-17(23)14-4-9-18(24-2)19(12-14)25-3/h4-12,20H,1-3H3,(H,21,22)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAOMUGIVYCJTE-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC=CC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N/C=C/C(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[3-(3,4-Dimethoxy-phenyl)-3-oxo-propenylamino]-phenyl}-acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。